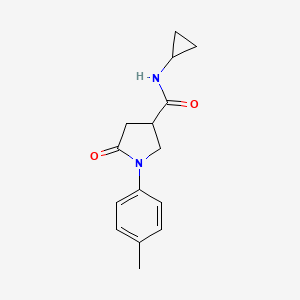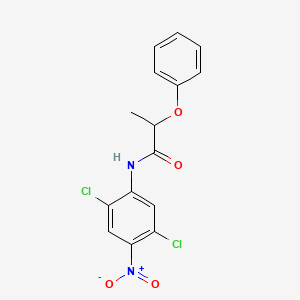![molecular formula C23H20F3N3O7S B5035073 N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5035073.png)
N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a glycinamide core, which is a derivative of the amino acid glycine. Attached to this core are three aromatic rings: a 2,4-dimethoxyphenyl group, a 2-nitrophenyl group with a sulfonyl linker, and a 3-(trifluoromethyl)phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 2,4-dimethoxyphenyl group could potentially be introduced via a Friedel-Crafts alkylation . The 2-nitrophenyl group could be introduced via a nitration reaction, and the sulfonyl group could be introduced via a sulfonation reaction . The 3-(trifluoromethyl)phenyl group could potentially be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The electron-donating methoxy groups on the 2,4-dimethoxyphenyl ring would likely increase the electron density of this ring, making it more reactive in electrophilic aromatic substitution reactions . The electron-withdrawing nitro group on the 2-nitrophenyl ring would likely decrease the electron density of this ring, making it less reactive in electrophilic aromatic substitution reactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the amide group could undergo hydrolysis to form an amine and a carboxylic acid . The aromatic rings could undergo electrophilic aromatic substitution reactions, with the reactivity of each ring influenced by the electron-donating or electron-withdrawing nature of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water . The presence of the amide group could potentially allow for hydrogen bonding, which could influence the compound’s solubility in certain solvents .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O7S/c1-35-17-10-11-18(20(13-17)36-2)28(37(33,34)21-9-4-3-8-19(21)29(31)32)14-22(30)27-16-7-5-6-15(12-16)23(24,25)26/h3-13H,14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXJCKVDHNAPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)

![2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)
![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)

![3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5035057.png)
![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5035065.png)
![bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)
